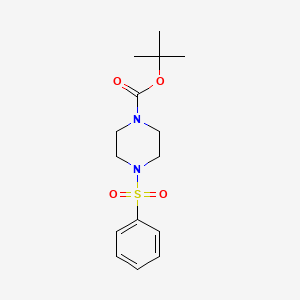

Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate

CAS No.: 253175-69-8

Cat. No.: VC4606269

Molecular Formula: C15H22N2O4S

Molecular Weight: 326.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 253175-69-8 |

|---|---|

| Molecular Formula | C15H22N2O4S |

| Molecular Weight | 326.41 |

| IUPAC Name | tert-butyl 4-(benzenesulfonyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(18)16-9-11-17(12-10-16)22(19,20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |

| Standard InChI Key | HIRAJISWISWCGQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate consists of a piperazine ring substituted with a tert-butyl carbamate group and a phenylsulfonyl moiety. Its molecular formula is C₁₅H₂₂N₂O₄S, with a molecular weight of 326.41 g/mol . Key structural features include:

-

Piperazine core: A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and interactions with biological targets.

-

Sulfonyl group: A strong electron-withdrawing group that enhances metabolic stability and binding affinity.

-

tert-Butyl carbamate (Boc) group: A protecting group that increases solubility and stability during synthesis.

Physical Properties (Table 1):

Synthetic Methods

The synthesis of tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate typically involves a two-step process: piperazine protection followed by sulfonylation. Below are key methods and conditions:

Step 1: Piperazine Protection

-

Reagents: tert-Butyl piperazine-1-carboxylate (Boc-piperazine) is synthesized via reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or pyridine) .

-

Conditions: Room temperature, anhydrous solvents (e.g., dichloromethane or tetrahydrofuran).

Step 2: Sulfonylation

-

Reagents: Phenylsulfonyl chloride and a base (e.g., triethylamine or pyridine).

-

Conditions:

Example Synthesis Protocol (Table 2):

| Method | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N, DCM, RT | >90% | |

| Sulfonylation | PhSO₂Cl, pyridine, DCM, 0°C | 85% | |

| Microwave-Assisted | PhSO₂Cl, K₂CO₃, DMSO, 50°C, 3h | 93% |

Biological Activity and Applications

The sulfonyl group in tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate confers potential biological activity:

Pharmacological Targets

-

Anticancer: Sulfonamides inhibit carbonic anhydrases, which are overexpressed in certain cancers.

-

Antiviral: Similar piperazine-sulfonyl compounds show activity against alphaviruses (e.g., CHIKV) .

-

Anti-inflammatory: Modulation of cytokines or kinases involved in inflammatory pathways.

Structure-Activity Relationships (SAR)

-

Substituent Effects: Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance binding affinity .

-

Linker Flexibility: Piperazine’s conformational flexibility aids target engagement .

Analytical Characterization

NMR Spectroscopy

Key signals for tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate include:

-

¹H NMR:

-

¹³C NMR:

-

δ 28.4 ppm: tert-Butyl carbons.

-

δ 154.7 ppm: Carbamate carbonyl.

-

Note: Exact spectral data for this compound may require experimental validation.

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume